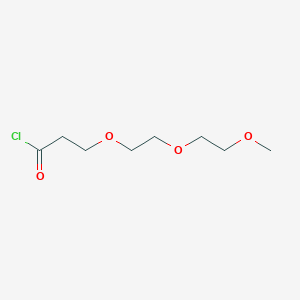
2-アミノベンゼンスルホン酸
概要
説明
- オルトアニリン酸は、さまざまな環境における安息香酸の分解 や微生物代謝 に関与する生体酸です。
- 構造的には、ベンゼン環にアミノ基 (-NH₂) とスルホン酸基 (-SO₃H) が異なる位置に結合しています。
- その化学式はC₆H₇NO₃S で、モル質量は約173.19 g/mol です .
製法
- オルトアニリン酸は、さまざまな経路で合成できます。
アニリンのスルホン化: アニリン (C₆H₅NH₂) は、硫酸 (H₂SO₄) と反応してオルトアニリン酸を生成します。
2-アミノベンゼンスルホニルクロリドの加水分解: 2-アミノベンゼンスルホニルクロリド (C₆H₅SO₂Cl) は、加水分解を受けてオルトアニリン酸を生成します。
- 工業的な生産では、一般的にアニリンを濃硫酸で処理するスルホン化法が用いられます .
科学的研究の応用
ペプチドのコンフォメーション: オルトアニリン酸は、ペプチド内のコンフォメーションを促進し、ペプチド配列 (Xaa-SAₙᵗ-Yaa) に組み込まれると、折り畳まれたコンフォメーションを誘導します。
アゾ染料: 一部のアゾ染料の構造要素であり、残念ながらバクテリアによる分解が困難です。
作用機序
- オルトアニリン酸がどのようにしてその効果を発揮するのか、その正確なメカニズムは現在も研究中の課題です。
- 特定の分子標的やシグナル伝達経路との相互作用が関与している可能性があります。
生化学分析
Biochemical Properties
2-Aminobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It promotes reverse turn formation in peptides, inducing a folded conformation when incorporated into peptide sequences . This compound interacts with enzymes such as 2,3-dioxygenase, which catalyzes the initial step in its degradation pathway . Additionally, it has been found to affect cardiac tension, indicating its interaction with cardiac proteins .
Cellular Effects
2-Aminobenzenesulfonic acid influences various cellular processes. It has been shown to affect microbial metabolism, promoting the degradation of benzoate and other aromatic compounds . In cardiac cells, it affects tension, suggesting an impact on cellular signaling pathways and muscle contraction . The compound’s role in promoting reverse turn formation in peptides also indicates its influence on protein folding and stability .
Molecular Mechanism
At the molecular level, 2-Aminobenzenesulfonic acid exerts its effects through binding interactions with enzymes and proteins. It promotes reverse turn formation in peptides by inducing robust 11-membered-ring hydrogen-bonding . This interaction stabilizes the folded conformation of peptides, affecting their function and stability. Additionally, the compound’s interaction with 2,3-dioxygenase facilitates its degradation, leading to the formation of intermediates such as 3-sulfocatechol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminobenzenesulfonic acid change over time. The compound is relatively stable, but its degradation can lead to the formation of various intermediates . Long-term studies have shown that it can affect cellular function, particularly in cardiac cells, where it influences tension and contraction . The stability and degradation of the compound are crucial factors in its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Aminobenzenesulfonic acid vary with different dosages in animal models. At low doses, it promotes the degradation of aromatic compounds and affects cardiac tension . At high doses, it can have toxic effects, leading to adverse outcomes in animal models . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
2-Aminobenzenesulfonic acid is involved in several metabolic pathways, including the degradation of aromatic compounds. The initial step in its degradation involves transport across the cell membrane, followed by deamination and desulfurization . Enzymes such as 2,3-dioxygenase play a crucial role in these pathways, facilitating the breakdown of the compound into intermediates like 3-sulfocatechol .
Transport and Distribution
Within cells and tissues, 2-Aminobenzenesulfonic acid is transported and distributed through specific transporters and binding proteins. The compound’s transport across the cell membrane is facilitated by selective permeability barriers, allowing it to pass through and participate in metabolic processes . Its distribution within tissues affects its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
2-Aminobenzenesulfonic acid’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells affects its interactions with enzymes and proteins, influencing its role in biochemical reactions and cellular processes.
準備方法
- Orthanilic acid can be synthesized through various routes:
Sulfonation of Aniline: Aniline (C₆H₅NH₂) reacts with sulfuric acid (H₂SO₄) to form orthanilic acid.
Hydrolysis of 2-Aminobenzenesulfonyl Chloride: 2-aminobenzenesulfonyl chloride (C₆H₅SO₂Cl) undergoes hydrolysis to yield orthanilic acid.
- Industrial production typically involves the sulfonation process, where aniline is treated with concentrated sulfuric acid .
化学反応の分析
- オルトアニリン酸は、いくつかの反応に関与します。
酸化: 対応するスルホンに酸化される場合があります。
還元: スルホン酸基の還元により、アニリンが生成されます。
置換: オルトアニリン酸は、求電子置換反応を起こす可能性があります。
- 一般的な試薬には、硝酸 、過酸化水素 、および還元剤 などがあります。
- 主要な生成物は、反応条件や存在する置換基によって異なります。
類似化合物との比較
- オルトアニリン酸の独自性は、芳香環、アミノ基、スルホン酸官能基の組み合わせにあります。
- 類似の化合物には、アニリン 、ベンゼンスルホン酸 、およびその他のスルホン化芳香族化合物などがあります。
特性
IUPAC Name |
2-aminobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCHBSMFKQYNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117116-75-3 | |
| Record name | Poly(aniline-2-sulfonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117116-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1024463 | |
| Record name | Orthanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminobenzene sulfonic acid is a light brown powder. (NTP, 1992), Solid; [Merck Index] Light brown solid; [CAMEO] | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Orthanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20243 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
88-21-1 | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orthanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Orthanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB9JSA4BH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
617 °F (decomposes) (NTP, 1992) | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














